molecular formula C11H10ClNO2 B12934902 3-(4-Acetamidophenyl)acryloyl chloride

3-(4-Acetamidophenyl)acryloyl chloride

Cat. No.: B12934902
M. Wt: 223.65 g/mol
InChI Key: AAFQWWZYMHZMJA-QPJJXVBHSA-N
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Description

3-(4-Acetamidophenyl)acryloyl chloride is a specialized chemical reagent designed for research applications. As a derivative of a known precursor, 3-(4-Acetamidophenyl)acrylic acid , this compound features a highly reactive acyl chloride group, making it an invaluable building block for the synthesis of more complex molecules, particularly polymers and functional materials. The core research value of this compound lies in its dual functionality. The acryloyl chloride moiety allows for facile incorporation into polymer backbones or for surface modification via reactions with nucleophiles such as alcohols and amines, forming acrylate esters and acrylamides, respectively. This is a common function of acryloyl chloride derivatives, which are used as intermediates in the synthesis of acrylic monomers and polymers . Concurrently, the 4-acetamidophenyl group can impart specific photophysical properties or serve as a protected amine, which can be further functionalized to tailor the compound's interactions in biological or material systems. Handling and Safety: Researchers should note that compounds of this class require careful handling. Acryloyl chloride is classified as a highly flammable liquid and vapour and causes severe skin burns and eye damage . It is incompatible with strong oxidizing agents, alcohols, amines, and bases, and reacts exothermically with water. Appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles, is essential. Use only in a well-ventilated area, and store in a cool, tightly closed container under inert conditions to prevent polymerization . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

(E)-3-(4-acetamidophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C11H10ClNO2/c1-8(14)13-10-5-2-9(3-6-10)4-7-11(12)15/h2-7H,1H3,(H,13,14)/b7-4+

InChI Key

AAFQWWZYMHZMJA-QPJJXVBHSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 4 Acetamidophenyl Acryloyl Chloride and Analogous Aromatic Acryloyl Chlorides

Classical Preparation Routes Utilizing Carboxylic Acids and Chlorinating Agents

Traditional methods for preparing acryloyl chlorides involve the reaction of a corresponding carboxylic acid with a chlorinating agent. This approach is widely documented and remains a staple in many laboratory and industrial settings.

Application of Benzoyl Chloride and Thionyl Chloride in Acryloyl Chloride Synthesis

One established method for synthesizing acryloyl chloride involves the use of benzoyl chloride. In this process, acrylic acid is reacted with benzoyl chloride, often in the presence of a polymerization inhibitor like hydroquinone, and the resulting acryloyl chloride is isolated through distillation. prepchem.com For example, a mixture of acrylic acid and benzoyl chloride can be distilled to yield acryloyl chloride, with the fraction boiling between 72-74°C being collected. prepchem.com However, attempts to synthesize acryloyl chloride using this method have sometimes been complicated by rapid polymerization. researchgate.net

Thionyl chloride (SOCl₂) is another common and effective reagent for converting carboxylic acids to their corresponding acyl chlorides. libretexts.orgscribd.comchemguide.co.uk The reaction is typically performed by adding thionyl chloride dropwise to the carboxylic acid, often in a suitable solvent like dichloromethane, followed by refluxing the mixture for several hours. researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.uk However, care must be taken as the reaction liberates HCl gas. researchgate.net Due to the similar boiling points of acryloyl chloride (72-76°C) and thionyl chloride (79°C), it is often recommended to use a stoichiometric equivalent of thionyl chloride to ensure its complete consumption. researchgate.net

ReagentTypical ConditionsAdvantagesDisadvantages
Benzoyl Chloride Distillation with polymerization inhibitorCan be effective for certain substratesRisk of rapid polymerization researchgate.net
Thionyl Chloride Reflux in a solvent (e.g., dichloromethane)Gaseous byproducts simplify purification chemguide.co.ukSimilar boiling point to some acryloyl chlorides can complicate separation researchgate.net

Utilization of Oxalyl Chloride and Triphosgene (B27547) as Acyl Chlorination Reagents

Oxalyl chloride is often considered a cleaner alternative to thionyl chloride for the synthesis of acyl chlorides. researchgate.netyoutube.com The reaction with oxalyl chloride is typically carried out in a solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF), and proceeds readily at room temperature. nih.govreddit.com A significant advantage of using oxalyl chloride is that the byproducts, carbon dioxide and carbon monoxide, are gaseous, facilitating an easier workup. youtube.com

Triphosgene, a solid and safer substitute for the highly toxic phosgene (B1210022) gas, is another effective reagent for converting carboxylic acids to acyl chlorides. youtube.comgoogle.com The reaction is typically conducted in an organic solvent such as dichloromethane, chloroform, or tetrahydrofuran, in the presence of a polymerization inhibitor. google.com A patent describes a method where triphosgene dissolved in an organic solvent is added to a reactor containing the acrylic acid, a polymerization inhibitor, and an organic nitrogen compound, with the reaction proceeding at 70°C for 9-38 hours to yield high-purity acryloyl chloride. google.com

ReagentTypical ConditionsAdvantagesDisadvantages
Oxalyl Chloride Room temperature in a solvent with catalytic DMF nih.govreddit.comCleaner reaction with gaseous byproducts youtube.comCan be more expensive than thionyl chloride
Triphosgene Elevated temperature in an organic solvent with a polymerization inhibitor google.comSolid, safer alternative to phosgene gas youtube.comMay require longer reaction times and higher temperatures google.com

Continuous-Flow Synthesis Strategies for Enhanced Efficiency and Selectivity

Continuous-flow synthesis has emerged as a powerful technology for the production of chemical compounds, offering advantages in terms of safety, efficiency, and scalability, particularly for reactive and unstable intermediates like acyl chlorides. nih.govacs.orgacs.org

Microreactor Applications in Labile Acyl Chloride Generation

Microreactors, with their high surface-area-to-volume ratio, provide excellent control over reaction parameters such as temperature and mixing, which is crucial for the synthesis of labile compounds. rsc.orgnih.govnih.gov This technology allows for the rapid and selective synthesis of unstable acyl chlorides, including acryloyl chloride itself. nih.gov The generation of acyl chlorides can be monitored in real-time using in-line analytical techniques, and the short residence times within the microreactor minimize the decomposition of the product. vapourtec.com For instance, a continuous-flow methodology was developed for the synthesis of acryloyl chloride, investigating three different routes within a microreactor setup, all showing potential for production. nih.gov

Solvent-Free and Catalytic Continuous-Flow Protocols

A significant advancement in continuous-flow synthesis is the development of solvent-free and catalytic protocols, which enhance the sustainability of the process. nih.govrsc.org An efficient, catalyst-free continuous flow procedure has been developed for the condensation of acid chlorides and alcohols. rsc.org For the synthesis of acyl chlorides, a highly sustainable method utilizes the oxalyl chloride mediated procedure under solvent-free conditions. nih.gov In this protocol, near-equimolar amounts of the carboxylic acid and oxalyl chloride are reacted in the presence of catalytic amounts of DMF at room temperature. nih.gov This method achieves nearly full conversion to the acid chloride within a short reaction time of 1 to 3 minutes. nih.gov

Flow Synthesis ApproachKey FeaturesAdvantages
Microreactor Synthesis High surface-area-to-volume ratio, precise control over reaction parameters rsc.orgnih.govEnhanced safety, selectivity, and suitability for unstable compounds nih.gov
Solvent-Free Catalytic Flow Use of catalytic amounts of reagents, absence of bulk solvent nih.govIncreased sustainability, high efficiency, and rapid reaction times nih.gov

Catalytic Systems and Optimization in Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent in conjunction with a catalyst. The catalyst plays a pivotal role in activating the carboxylic acid or the chlorinating agent, thereby facilitating the nucleophilic acyl substitution. Common catalytic systems for this transformation include thionyl chloride with dimethylformamide (DMF) and oxalyl chloride with DMF. The Vilsmeier-Haack reagent, formed in situ from reagents like phosphorus oxychloride (POCl₃) and DMF, also serves as a potent system for reactions involving electron-rich aromatic compounds. niscpr.res.incommonorganicchemistry.com

Thionyl Chloride with Catalytic Dimethylformamide (DMF)

The use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is a widely employed method for the synthesis of acyl chlorides. commonorganicchemistry.comlibretexts.org The reaction proceeds through the formation of the Vilsmeier reagent, N,N-dimethylchlorosulfitemethaniminium chloride, from the reaction of thionyl chloride and DMF. orgsyn.org This iminium salt is a highly reactive species that activates the carboxylic acid for subsequent chlorination.

Optimization of this catalytic system often involves adjusting the stoichiometry of the reagents and the reaction temperature. For many carboxylic acids, the reaction is carried out by stirring the substrate in neat thionyl chloride at reflux. commonorganicchemistry.com However, for more sensitive substrates or to improve selectivity, a solvent such as acetonitrile (B52724) may be used. commonorganicchemistry.com The catalytic amount of DMF is typically a few drops. columbia.edu While effective, this system can sometimes lead to the formation of non-volatile sulfur-containing byproducts, which might require careful purification of the resulting acyl chloride. youtube.com

Oxalyl Chloride with Catalytic Dimethylformamide (DMF)

A milder and often preferred alternative to thionyl chloride is oxalyl chloride ((COCl)₂), again with a catalytic amount of DMF. commonorganicchemistry.comcolumbia.edu This system generates gaseous byproducts (CO₂, CO, and HCl), which simplifies the workup procedure. The reaction mechanism is analogous to the thionyl chloride system, involving the in situ formation of the Vilsmeier reagent. columbia.edu

The optimization of this method typically involves controlling the reaction temperature, which is often kept at room temperature, and the amount of catalyst. commonorganicchemistry.com Dichloromethane (DCM) is a common solvent for this reaction. commonorganicchemistry.com The use of oxalyl chloride is particularly advantageous for the synthesis of acid-sensitive acyl chlorides. commonorganicchemistry.com

A study on the synthesis of various acid chlorides demonstrated that near-equimolar amounts of the carboxylic acid and oxalyl chloride with catalytic DMF at room temperature can lead to nearly full conversion within minutes. researchgate.net

Vilsmeier-Haack Reagent for Aromatic Systems

The Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF, is a powerful tool for the formylation of electron-rich aromatic compounds and can also be involved in the synthesis of certain acyl chlorides. niscpr.res.inchemijournal.com In the context of N-arylacetamides, the Vilsmeier-Haack reagent can facilitate cyclization reactions to form quinoline (B57606) derivatives. niscpr.res.in For instance, the reaction of acetanilides with the Vilsmeier reagent (POCl₃/DMF) can yield 2-chloro-3-formylquinolines. niscpr.res.inechemcom.com The reaction conditions are typically optimized by varying the molar ratio of POCl₃ and the temperature. niscpr.res.in While not a direct conversion to an acryloyl chloride, this chemistry highlights the reactivity of the acetamido group under these catalytic conditions, which is a key structural feature of 3-(4-acetamidophenyl)acrylic acid.

Catalyst Performance for Analogous Aromatic Acyl Chlorides

Due to the lack of specific research data for the synthesis of 3-(4-Acetamidophenyl)acryloyl chloride, the following table presents representative data for the synthesis of analogous aromatic acyl chlorides using different catalytic systems. This data provides insight into the typical reaction conditions and yields that might be expected for similar transformations.

Carboxylic AcidChlorinating AgentCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Cinnamic AcidThionyl ChlorideNoneNeatReflux45-60 min83-89 (crude) columbia.edu
Generic Aromatic AcidOxalyl ChlorideDMF (catalytic)DCMRoom TempNot specifiedNot specified commonorganicchemistry.com
m-Methoxyacetanilide (forms quinoline)POCl₃DMFNeat90Not specifiedGood to moderate niscpr.res.in

Advanced Spectroscopic and Analytical Characterization Techniques for Acryloyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(4-Acetamidophenyl)acryloyl chloride. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of an acryloyl chloride derivative, distinct signals corresponding to the vinyl protons, aromatic protons, and any substituent protons are observed. For instance, in a related compound, the vinyl protons typically appear as doublets of doublets due to coupling with each other (geminal coupling) and with the adjacent vinyl proton (vicinal coupling). The aromatic protons will present as a set of multiplets, with their chemical shifts and coupling patterns determined by their positions on the phenyl ring and the electronic effects of the substituents.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the acryloyl chloride group, the carbons of the vinyl group, and the carbons of the acetamidophenyl ring. The chemical shifts of these carbons are indicative of their local electronic environment. For example, the carbonyl carbon will appear significantly downfield due to the deshielding effect of the attached oxygen and chlorine atoms.

The following table summarizes the expected chemical shifts for the core structure of this compound, based on data for similar structures. rsc.orgresearchgate.net

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Vinyl Protons (CH=CH)6.5 - 7.8125 - 145
Aromatic Protons (C₆H₄)7.0 - 8.0115 - 140
Acetyl Methyl Protons (CH₃)~2.2~24
Amide Proton (NH)7.5 - 10.0-
Carbonyl Carbon (C=O)-165 - 170
Acetyl Carbonyl Carbon (C=O)-~169

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. chemicalbook.comresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound include:

C=O Stretch (Acryloyl Chloride): A strong absorption band is expected in the region of 1750-1800 cm⁻¹. The high frequency is characteristic of an acid chloride.

C=O Stretch (Amide): A strong absorption band for the amide carbonyl group will typically appear around 1660-1690 cm⁻¹.

N-H Stretch (Amide): A moderate absorption is expected in the region of 3200-3400 cm⁻¹.

C=C Stretch (Alkene and Aromatic): Absorptions for the carbon-carbon double bonds of the vinyl group and the aromatic ring are expected in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-Cl Stretch: The carbon-chlorine stretch of the acryloyl chloride group is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

The presence and position of these bands provide strong evidence for the successful synthesis and functional group integrity of the molecule.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC-DAD, GC-MS, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a powerful technique for separating the target compound from impurities. patsnap.com A suitable reversed-phase column with a mobile phase gradient (e.g., acetonitrile (B52724) and water) can be used. The Diode-Array Detector (DAD) allows for the acquisition of UV-Vis spectra across a range of wavelengths for each eluting peak, which aids in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the reactive nature of acryloyl chlorides, direct analysis by GC can be challenging. patsnap.comfunctmaterials.org.ua Derivatization is often employed, for example, by reacting the acryloyl chloride with an alcohol to form a more stable ester, which can then be analyzed by GC-MS. functmaterials.org.uarsc.orgosti.gov This method is particularly useful for identifying volatile impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized under UV light or with a staining agent. This allows for a quick determination of the reaction's completion.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govlibretexts.orgnih.gov

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound, the expected molecular ion peak would be at an m/z value corresponding to its molecular formula (C₁₁H₁₀ClNO₂).

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. libretexts.orglibretexts.orgyoutube.com The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. libretexts.orglibretexts.orgyoutube.com Common fragmentation pathways for this compound could include:

Loss of a chlorine radical (Cl•) from the molecular ion.

Cleavage of the C-C bond between the carbonyl group and the vinyl group.

Fragmentation of the acetamido group, such as the loss of a ketene (B1206846) molecule (CH₂=C=O).

Cleavage resulting in the formation of an acylium ion. libretexts.orgmiamioh.edu

The following table illustrates potential major fragments and their corresponding m/z values.

Fragment Structure m/z
Molecular Ion[C₁₁H₁₀ClNO₂]⁺223.04
[M - Cl]⁺[C₁₁H₁₀NO₂]⁺188.07
[M - COCl]⁺[C₁₀H₁₀NO]⁺160.08
Acetamidophenyl ion[C₈H₈NO]⁺134.06

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

While this compound is a monomer, it can be polymerized to form a polymer. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and molecular weight distribution of the resulting polymer. wikipedia.orgfiveable.meslideshare.netshimadzu.comyoutube.comyoutube.comresearchgate.net

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. researchgate.net Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying degrees and have longer retention times. researchgate.net By calibrating the column with polymer standards of known molecular weights, a calibration curve of log(molecular weight) versus elution time can be generated. wikipedia.orgshimadzu.com This allows for the determination of various molecular weight averages for the polymer sample, including: wikipedia.org

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight fraction of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

GPC is crucial for characterizing polymers synthesized from this compound, as the molecular weight and its distribution significantly influence the polymer's physical and mechanical properties. researchgate.netresearchgate.netresearchgate.net

Theoretical and Computational Investigations of Acryloyl Chloride Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used method in quantum chemistry for investigating the electronic properties of molecules. researchgate.net It allows for the calculation of various molecular descriptors that are key to understanding a molecule's stability and reactivity.

Theoretical studies on the parent molecule, acryloyl chloride, have identified two planar geometric isomers: cis- and trans-acryloyl chloride. researchgate.net The electronic structure and reactivity of 3-(4-Acetamidophenyl)acryloyl chloride are significantly influenced by the interplay of the electron-withdrawing acryloyl chloride group and the electron-donating acetamidophenyl substituent. The acetamido group, particularly due to the nitrogen lone pair, can donate electron density to the phenyl ring, which in turn affects the electronic properties of the conjugated acryloyl system.

The reactivity of acetamide (B32628) derivatives has been analyzed using DFT to calculate parameters that provide valuable information on their reactive behaviors. nih.gov Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. psgcas.ac.in The energy gap between HOMO and LUMO (ΔE) is a critical parameter for describing the molecule's kinetic stability. psgcas.ac.in A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the acetamidophenyl group is expected to raise the energy of the HOMO compared to unsubstituted acryloyl chloride, making the molecule a better electron donor. The LUMO is likely to be distributed over the acryloyl moiety, particularly the carbonyl carbon and the β-carbon, which are the primary electrophilic centers. Local reactivity can be further analyzed through Fukui indices, which identify the most nucleophilic and electrophilic sites within the molecule. nih.gov

Table 1: Representative Calculated Electronic Properties of an Aryl-Substituted Acryloyl Chloride System (Note: The following values are representative and based on DFT calculations for structurally related molecules, as direct computational data for this compound is not available in the cited literature.)

PropertyRepresentative ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy-2.0 eVEnergy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO Gap (ΔE)4.5 eVEnergy difference between HOMO and LUMO; an indicator of molecular stability and reactivity.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.
Mulliken Charge on C=O+0.65 ePartial charge on the carbonyl carbon, indicating its electrophilicity.
Mulliken Charge on Cl-0.25 ePartial charge on the chlorine atom.

Modeling of Reaction Energetics and Transition States

Computational modeling is instrumental in determining the thermodynamic feasibility and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, key thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of a reaction can be determined.

For instance, the thermodynamics of the reaction between acryloyl chloride and water has been studied using DFT calculations. researchgate.netucp.by These studies have shown that the reaction is exothermic over a wide range of temperatures. researchgate.netucp.by The calculation of thermodynamic properties like enthalpy, free energy, and entropy at different temperatures can be performed using DFT with appropriate functionals and basis sets, such as the PBEPBE functional and the 6-311G++(d,p) basis set. researchgate.netucp.by

In the case of this compound, the substituent is expected to modulate the energetics of such reactions. The electron-donating nature of the acetamidophenyl group can stabilize cationic intermediates or transition states that may form during a reaction, potentially lowering the activation energy and increasing the reaction rate compared to the unsubstituted acryloyl chloride. The activation energy (ΔE), enthalpy of activation (ΔH), and entropy of activation (ΔS*) can be derived from computational studies, providing a detailed picture of the reaction's kinetic profile. dntb.gov.ua

Table 2: Calculated Thermodynamic Parameters for the Reaction of Acryloyl Chloride with Water at 298.15 K (Source: Based on data from DFT calculations on acryloyl chloride.) ucp.byresearchgate.net

Thermodynamic ParameterCalculated Value (kJ/mol)Description
Enthalpy of Reaction (ΔH)-85.2The heat released or absorbed during the reaction at constant pressure.
Free Energy of Reaction (ΔG)-95.7The energy available to do work, indicating the spontaneity of the reaction.

The Gibbs free energy is a crucial parameter for assessing the possibility of a chemical reaction under thermodynamic control. researchgate.net A negative ΔG indicates a spontaneous reaction.

Prediction of Mechanistic Pathways

Theoretical calculations are a powerful tool for elucidating and predicting reaction mechanisms. dntb.gov.ua By mapping the potential energy surface of a reaction, computational models can identify the most likely pathways, including the structures of intermediates and transition states.

For acryloyl chlorides, a primary reaction mechanism is nucleophilic acyl substitution at the highly electrophilic carbonyl carbon. However, the presence of the α,β-unsaturated system introduces the possibility of a competing conjugate addition (Michael addition) pathway, where a nucleophile attacks the β-carbon. Computational studies can predict which pathway is favored by calculating and comparing the activation barriers for both routes.

The synthesis of acryloyl chloride itself can proceed through several routes, such as the reaction of acrylic acid with thionyl chloride or oxalyl chloride. acs.org Mechanistic models, including those based on machine learning trained on large datasets, are being developed to predict multi-step reaction mechanisms and even potential side reactions or impurities. dntb.gov.ua For a substituted derivative like this compound, these models could predict the outcomes of its reactions with various nucleophiles. For example, in reactions with amines, the primary pathway is expected to be the formation of the corresponding acrylamide.

Furthermore, the acryloyl group is prone to polymerization. The mechanism of this process, which can be initiated by radicals, light, or other means, can also be investigated computationally. Theoretical studies can shed light on the initiation, propagation, and termination steps of the polymerization of acryloyl monomers.

Emerging Research Frontiers and Future Perspectives in Aromatic Acryloyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental footprint of producing 3-(4-Acetamidophenyl)acryloyl chloride are critically dependent on the synthetic pathways employed. Research is moving away from traditional methods towards more sustainable and efficient alternatives. The synthesis can be conceptually broken down into two main stages: the formation of the precursor, 3-(4-acetamidophenyl)acrylic acid, and its subsequent conversion to the acid chloride.

Traditional methods for converting carboxylic acids to acryloyl chlorides, such as using thionyl chloride or phosphorus trichloride, are often inefficient and can result in poor yields. sci-hub.ru A more effective conventional method involves using benzoyl chloride, which can produce acryloyl chloride with a yield of around 70%. sci-hub.ruwikipedia.org However, modern research focuses on greener and more efficient technologies.

A significant advancement is the use of continuous-flow microreactors, which offer enhanced safety, selectivity, and high yields for the synthesis of unstable acid chlorides. nih.govugent.be Within this framework, several chlorinating systems have been investigated. The oxalyl chloride mediated procedure, using catalytic amounts of dimethylformamide (DMF) under solvent-free conditions, has been identified as a particularly sustainable option. nih.govugent.beresearchgate.net This method achieves nearly full conversion within minutes at room temperature. nih.govresearchgate.net Another green approach involves the use of triphosgene (B27547), a solid phosgene (B1210022) equivalent, which can achieve yields of over 97% under mild conditions. google.com

Table 1: Comparison of Synthetic Methods for the Conversion of Acrylic Acids to Acryloyl Chlorides
MethodReagentsKey ConditionsAdvantagesReference
ConventionalThionyl Chloride / PCl3Standard batch reactionReadily available reagents sci-hub.ruwikipedia.org
Improved ConventionalBenzoyl ChlorideBatch reaction with distillationHigher yield (~70%) than thionyl chloride method sci-hub.ruwikipedia.org
Green/Flow ChemistryOxalyl Chloride, cat. DMFContinuous-flow microreactor, solvent-free, room temp.High yield, very fast (1-3 min), sustainable, safe nih.govugent.beresearchgate.net
Green/BatchTriphosgene, Organic BaseOrganic solvent (e.g., THF), 70°CVery high yield (>97%), mild conditions, solid reagent google.com

Exploration of New Catalytic Systems for Enhanced Selectivity

Catalysis is paramount for achieving high selectivity, both in the synthesis of this compound and in its subsequent reactions. For the synthesis itself, organocatalysis using DMF with oxalyl chloride has proven highly effective. nih.gov Furthermore, patented processes have demonstrated the use of Lewis acid catalysts, such as zinc oxide and zirconium tetrachloride, for the reaction of acrylic acid with phenylchloroform at elevated temperatures (≥105°C) to produce acryloyl chloride. google.com

For the derivatization of the target compound, catalytic systems are crucial for controlling reactivity and enabling novel transformations. A prime example is the cross-metathesis reaction between acryloyl chloride and terminal olefins, which can be used to synthesize a wide variety of functionalized α,β-unsaturated carbonyl compounds. organic-chemistry.org This one-pot process is efficiently catalyzed by stable ruthenium catalysts, with studies identifying the Hoveyda-Grubbs 2nd Generation catalyst as highly efficient for achieving yields up to 81% at room temperature. organic-chemistry.org Such catalytic methods offer an atom-economical route to complex molecules from the basic acryloyl chloride framework.

Table 2: Catalytic Systems for the Synthesis and Derivatization of Acryloyl Chlorides
Catalyst TypeExample CatalystApplicationBenefit/SelectivityReference
OrganocatalystDimethylformamide (DMF)Synthesis from acrylic acid + oxalyl chlorideEnables rapid, high-yield, solvent-free conversion nih.govresearchgate.net
Lewis AcidZinc Oxide (ZnO) / Zirconium Tetrachloride (ZrCl4)Synthesis from acrylic acid + phenylchloroformCatalyzes the formation of acryloyl chloride at high temp. google.com
Metathesis CatalystHoveyda-Grubbs 2nd Gen.Cross-metathesis with terminal olefinsHigh efficiency for C-C bond formation, creating diverse derivatives organic-chemistry.org

Design and Synthesis of Advanced Functional Materials Utilizing this compound

The true potential of this compound lies in its use as a monomer for creating advanced functional materials. The presence of the highly reactive acid chloride group allows for facile polymerization reactions, particularly with nucleophilic comonomers like diamines to form functional polyamides, or with diols to form polyesters. The acetamidophenyl group, a derivative of paracetamol, imparts unique properties to the resulting polymer, such as potential biocompatibility, hydrophilicity, and sites for hydrogen bonding.

While direct polymerization of this compound is not yet documented in the literature, extensive research on the analogous monomer, 4-acetamidophenyl acrylate (B77674) (APA), provides a clear blueprint for its potential. sci-hub.rucapes.gov.br APA has been successfully homopolymerized and copolymerized with a range of important monomers, including acrylonitrile (B1666552) (AN), N-vinyl-2-pyrrolidone (NVP), methyl methacrylate (B99206) (MMA), and glycidyl (B131873) methacrylate (GMA), using free radical polymerization. sci-hub.rucapes.gov.br The reactivity ratios for these copolymerizations have been determined, providing fundamental data for predicting and controlling polymer composition and properties. sci-hub.rucapes.gov.br By analogy, this compound is expected to be a valuable monomer for creating a new class of polyamides and other polymers with tailored thermal, mechanical, and biomedical properties.

Table 3: Reactivity Ratios for Copolymers of the Analogous Monomer 4-Acetamidophenyl Acrylate (APA, M1)
Comonomer (M2)Reactivity Ratio (r1) for APAReactivity Ratio (r2) for ComonomerReference
Acrylonitrile (AN)0.700.333 sci-hub.ru
N-vinyl-2-pyrrolidone (NVP)4.990.019 sci-hub.ru
Methyl Methacrylate (MMA)1.0991.210 capes.gov.br
Glycidyl Methacrylate (GMA)0.6481.30 capes.gov.br

Integration with Green Chemistry Principles for Environmentally Benign Processes

The synthesis and application of this compound are increasingly being viewed through the lens of green chemistry. The goal is to develop processes that are not only efficient but also minimize waste, reduce energy consumption, and use safer chemicals. researchgate.net

Several emerging strategies align with these principles:

Safer Reagents and Solvents : The shift from hazardous reagents like thionyl chloride to cleaner alternatives such as the oxalyl chloride/DMF system or solid triphosgene is a significant step. nih.govgoogle.com The development of solvent-free reaction conditions, as demonstrated in the oxalyl chloride-mediated synthesis of acryloyl chloride, drastically reduces waste and environmental impact. ugent.beresearchgate.net

Energy Efficiency : Continuous-flow microreactors often allow for reactions at ambient temperature and with significantly shorter reaction times compared to traditional batch processing, leading to substantial energy savings. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. One-pot derivatization reactions, such as the ruthenium-catalyzed cross-metathesis of acryloyl chloride, are highly atom-economical, avoiding lengthy separation and purification steps between reactions. organic-chemistry.org

Future research will likely focus on utilizing bio-based feedstocks for the synthesis of the acrylic acid backbone and integrating these green principles into a holistic, sustainable lifecycle for materials derived from this compound. researchgate.net

Investigations into Structure-Reactivity Relationships in Complex Derivatizations

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental to designing novel derivatives with specific functions. The molecule contains two key reactive sites: the highly electrophilic acryloyl chloride group and the substituted aromatic ring.

The reactivity of the acryloyl chloride moiety is well-established; it readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. wikipedia.org This reaction is the basis for its use in polymerization and derivatization. For instance, derivatization with aniline (B41778) compounds is used to facilitate gas chromatography analysis of acryloyl chloride by converting it into a less volatile and more stable derivative. functmaterials.org.ua

Studies on analogous cinnamoyl derivatives confirm that substituents on the phenyl ring have a profound impact on biological activity and chemical properties. nih.govnih.gov Therefore, the 4-acetamido group in the target compound is predicted to be a key determinant of the functionality of any complex derivative synthesized from it, making the exploration of these structure-reactivity relationships a vital area for future research.

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